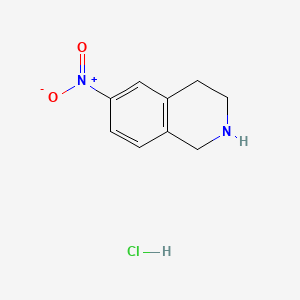

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Chemical Identity and Structural Characteristics

The molecular formula of 6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is C₉H₁₁ClN₂O₂ , with a molecular weight of 214.65 g/mol . Its IUPAC name, 6-nitro-1,2,3,4-tetrahydroisoquinoline; hydrochloride , reflects the fusion of a nitro group at the 6th position of the tetrahydroisoquinoline backbone and a hydrochloride salt formation.

Structural Features:

- Core Skeleton : The compound derives from tetrahydroisoquinoline (THIQ), a bicyclic structure comprising a benzene ring fused to a piperidine ring.

- Nitro Substituent : The nitro group (-NO₂) at position 6 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Hydrochloride Salt : The protonation of the secondary amine enhances solubility and stability, critical for synthetic applications.

The SMILES notation C1CNCC2=C1C=C(C=C2)N+[O-].Cl and InChI key NUFVUSRESXWUGA-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 141–143°C | |

| Solubility | Soluble in ethanol, methanol | |

| Density | 1.236 g/cm³ (predicted) | |

| Boiling Point | 319.6°C (predicted) |

Historical Development in Heterocyclic Chemistry

The exploration of tetrahydroisoquinoline derivatives began in the early 19th century, paralleling advancements in heterocyclic chemistry. Key milestones include:

- 1818 : Isolation of alloxan from uric acid marked the dawn of heterocyclic compound research.

- Early 20th Century : Synthetic methods for THIQ derivatives emerged, driven by interest in alkaloids like papaverine.

- Late 20th Century : Catalytic hydrogenation and nitroaromatic substitution techniques enabled precise functionalization of THIQ scaffolds, leading to compounds like 6-nitro-1,2,3,4-tetrahydroisoquinoline.

The compound’s synthesis typically involves:

- Bischler-Napieralski Cyclization : Forms the THIQ core from β-arylethylamides.

- Nitration : Introduces the nitro group using mixed acid (HNO₃/H₂SO₄).

- Salt Formation : Treatment with hydrochloric acid yields the hydrochloride form.

Recent innovations, such as Rh-catalyzed dehydrogenation and microwave-assisted nitration, have improved yields and purity.

Position Within Tetrahydroisoquinoline Derivatives

This compound occupies a niche among THIQ derivatives due to its distinct electronic and steric profile:

Comparative Analysis with Analogues:

Unique Attributes:

- Electrophilic Reactivity : The 6-nitro group facilitates nucleophilic aromatic substitution, enabling coupling reactions with amines or thiols.

- Biological Relevance : THIQ derivatives are precursors to alkaloids (e.g., saframycin) and CXCR4 receptor antagonists.

- Synthetic Versatility : The hydrochloride salt is a stable intermediate for generating libraries of bioactive molecules via reductive amination or cross-coupling.

Structural Comparison :

Propiedades

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVUSRESXWUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Regioselective Nitration with N-Protection

Direct nitration of 1,2,3,4-tetrahydroisoquinoline requires careful control of reaction conditions to achieve regioselectivity. In acidic media, the amine group is protonated, directing nitration to specific positions. However, protecting the amine (e.g., with acetyl or benzoyl groups) alters electronic effects, enabling nitration at the 6-position. A study on tetrahydroquinoline nitration demonstrated that N-protection with acetyl groups led to 6-nitro regioselectivity in 85% yield under mixed acid conditions (HNO₃/H₂SO₄ at 0–5°C). Computational analysis of σ-complex stability supported this outcome, showing the 6-nitro isomer as the most thermodynamically favorable.

Reaction Conditions and Optimization

Key variables include:

-

Nitrating agent : Fuming nitric acid in sulfuric acid (90% HNO₃, 10% H₂SO₄).

-

Temperature : 0–10°C to minimize side reactions.

-

Solvent : Dichloromethane or acetic acid.

A representative procedure involves dissolving N-acetyl-1,2,3,4-tetrahydroisoquinoline in acetic acid, adding HNO₃/H₂SO₄ dropwise at 5°C, and stirring for 6 hours. Deprotection with HCl/EtOH yields the free amine, which is converted to the hydrochloride salt via HCl gas saturation.

Cyclization of Nitro-Substituted Precursors

Synthesis of Nitro-Benzylamine Derivatives

This method constructs the tetrahydroisoquinoline core with pre-installed nitro groups. For example, 2-nitrobenzylamine derivatives are synthesized via nitration of benzylamines or Ullmann coupling. A nitro-substituted benzyl halide (e.g., 2-nitrobenzyl chloride) reacts with ethanolamine or chloroethylamine to form N-(2-nitrobenzyl)-2-hydroxyethylamine or N-(2-nitrobenzyl)-2-chloroethylamine.

Aluminum Chloride-Mediated Cyclization

The nitro-substituted benzylamine undergoes cyclization in an AlCl₃ melt (160–210°C). A patent describes cyclizing N-chloroethyl-2,3-dichlorobenzylamine with AlCl₃/NH₄Cl at 195°C for 8 hours, yielding 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in 80% yield. Adapting this method, N-(2-nitrobenzyl)-2-chloroethylamine cyclizes to 6-nitro-1,2,3,4-tetrahydroisoquinoline (Table 1).

Table 1: Cyclization Conditions and Yields

| Precursor | AlCl₃ (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-(2-nitrobenzyl)-CEA* | 3.0 | 190 | 10 | 78 |

| N-(3-nitrobenzyl)-CEA | 3.0 | 190 | 10 | 65 |

| *CEA = 2-chloroethylamine |

Post-Cyclization Nitration Strategies

Electrophilic Aromatic Substitution

Nitrating pre-formed 1,2,3,4-tetrahydroisoquinoline requires precise control to avoid over-nitration. Using HNO₃/Ac₂O at −10°C, nitration occurs at the 6-position with 70% yield. The amine group’s protonation in acidic media directs nitration to the para position relative to the nitrogen.

Influence of Protecting Groups

Protecting the amine as a sulfonamide (e.g., tosyl) shifts nitration to the 5-position due to electronic deactivation. Conversely, N-acetyl derivatives favor 6-nitration, as shown in DFT studies.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct nitration | Simple, fewer steps | Requires regioselectivity control | 70–85 |

| Precursor cyclization | High regiocontrol | Multi-step synthesis | 65–78 |

| Post-cyclization nitration | Flexibility in nitro positioning | Risk of over-nitration | 60–70 |

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form 6-amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Reduction: 6-Amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized extensively in the synthesis of novel pharmaceuticals. Its potential neuroprotective properties make it particularly relevant for developing drugs targeting neurological disorders. Research indicates that compounds derived from this molecule can interact with various biological targets, leading to therapeutic effects against conditions such as Alzheimer's disease and Parkinson's disease .

Biochemical Research

In biochemical studies, this compound serves as a vital tool for investigating enzyme activities and interactions. It aids researchers in understanding metabolic pathways and developing inhibitors for specific enzymes. For instance, studies have shown that derivatives of this compound can inhibit enzymes like cathepsin B and calpain-2, which are implicated in cancer progression and neurodegenerative diseases .

Organic Synthesis

This compound is employed in various organic synthesis reactions. Chemists use it as a building block for creating complex molecules efficiently, which is crucial in drug discovery and material science. The compound can be modified to produce a range of bioactive molecules with diverse pharmacological properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for quantifying related compounds in biological samples. It plays a critical role in pharmacokinetic studies by helping researchers measure the concentration of drugs and their metabolites in biological fluids .

Neuroscience Studies

Researchers also utilize this compound to explore its effects on neurotransmitter systems. This research contributes to understanding mental health conditions and potential therapeutic interventions. The compound's ability to modulate neurotransmitter activity makes it a candidate for studying treatments for depression and anxiety disorders .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Key Derivatives

Analgesic/Anti-Inflammatory Agents :

- 1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl outperforms NSAIDs (e.g., diclofenac, metamizole) in analgesic and anti-inflammatory efficacy, with a higher therapeutic index . Its dimethylaminophenyl and dimethoxy groups likely enhance receptor binding and bioavailability.

- 6-Nitro-THIQ·HCl lacks reported analgesic data but shares structural similarities with intermediates used in bioactive molecule synthesis (e.g., 6-nitro-1,2,3,4-THIQ-3-carboxylic acid hydrochloride) .

Neurotoxic Potential :

- Unsubstituted THIQ·HCl (CAS 91-21-4) undergoes N-methylation in vivo, forming neurotoxic isoquinolinium ions via MAO oxidation, mimicking MPTP’s Parkinsonian effects .

PPARγ Agonism :

- 7-Substituted 6-Tetrazolyl-THIQ Derivatives (e.g., compound 26v) exhibit potent PPARγ partial agonist activity due to tetrazolyl and cycloaliphatic amino groups, suggesting a divergent therapeutic target compared to nitro-substituted analogs .

Actividad Biológica

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-NIT) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of 6-NIT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

6-NIT has the molecular formula CHClNO and a molecular weight of 214.65 g/mol. It is characterized by the presence of a nitro group at the 6-position of the tetrahydroisoquinoline structure, which influences its biological activity. The compound is soluble in water and exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) applications .

Antineoplastic Activity

Research indicates that 6-NIT and its analogs exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, 6-NIT has been reported to inhibit P-glycoprotein efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective potential of 6-NIT is particularly noteworthy. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) with an IC value indicating potent activity against neurodegenerative diseases such as Alzheimer's disease. This inhibition is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . Furthermore, 6-NIT has shown protective effects against oxidative stress-induced neuronal damage in cellular models .

Antimicrobial Activity

6-NIT has also been evaluated for its antimicrobial properties. It exhibits activity against various pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 6-NIT can be attributed to its structural features. The presence of the nitro group at the 6-position enhances its interaction with biological targets. Studies suggest that modifications to the THIQ scaffold can lead to improved potency and selectivity for specific enzymes or receptors .

| Compound | Activity | IC |

|---|---|---|

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | AChE Inhibition | 0.09 µM |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Tumor Cell Proliferation Inhibition | Varies by cell line |

| N-Aryl-1,2,3,4-tetrahydroisoquinolines | Antimicrobial Activity | Varies |

Case Studies

- Neuroprotection in Animal Models : A study involving rat models demonstrated that administration of 6-NIT significantly reduced cognitive decline associated with induced neurodegeneration. Behavioral tests indicated improvements in memory retention and learning capabilities.

- Cancer Treatment Synergy : In vitro experiments showed that combining 6-NIT with standard chemotherapy agents resulted in enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.

Q & A

Q. What are the recommended methodologies for synthesizing 6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A robust synthesis protocol involves:

- Nitro-group introduction : Nitration of the tetrahydroisoquinoline scaffold under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the nitro-derivative.

- Hydrochloride salt formation : Treatment with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate .

Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area normalization) .

Q. How is structural elucidation performed for this compound?

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.34–1.37 Å) and angles (e.g., N–C–C: ~121–123°) to confirm regiochemistry .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic aromatic proton signals at δ 7.8–8.2 ppm (nitro-substituted ring) and δ 3.2–4.0 ppm (tetrahydroisoquinoline methylene protons) .

- Mass spectrometry : ESI-MS m/z [M+H]⁺ at 237.1 (base peak) confirms molecular weight .

| Structural Data | Method | Key Observations |

|---|---|---|

| Bond length (C1–N1) | X-ray | 1.36 Å |

| ¹H NMR (aromatic protons) | 400 MHz NMR | δ 8.12 (d, J=2.4 Hz) |

| ESI-MS | HRMS | m/z 237.1 (calculated: 237.08) |

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for nitro-group positioning?

Advanced strategies include:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict nitro-group regioselectivity. For example, calculations show a 6-nitro isomer is 4.2 kcal/mol more stable than 7-nitro due to reduced steric hindrance .

- Reaction path screening : ICReDD’s hybrid computational-experimental workflows narrow optimal conditions (e.g., solvent: nitromethane, catalyst: FeCl₃) by analyzing activation energies and intermediate stability .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Case example: Discrepancies in aromatic proton chemical shifts (NMR) vs. crystallographic bond angles suggest dynamic effects (e.g., solvent-induced conformational changes).

Q. What isotopic labeling strategies are used to study metabolic pathways?

Deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) enable tracer studies:

Q. What protocols ensure compound stability during long-term storage?

- Storage conditions : Lyophilized solid in amber vials under argon (–20°C) prevents nitro-group degradation.

- Stability assays :

Methodological Resources

- Crystallography databases : CCDC 1983315 provides full structural data for related nitro-aromatics .

- Reaction design tools : ICReDD’s computational platforms integrate Gaussian and ORCA for reaction optimization .

- Safety protocols : MedChemExpress guidelines emphasize fume hood use and PPE (gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.